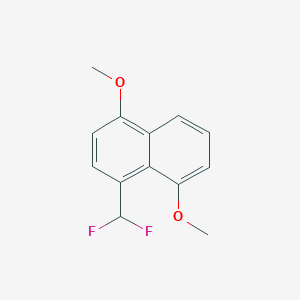

4-(Difluoromethyl)-1,5-dimethoxynaphthalene

Description

Properties

Molecular Formula |

C13H12F2O2 |

|---|---|

Molecular Weight |

238.23 g/mol |

IUPAC Name |

4-(difluoromethyl)-1,5-dimethoxynaphthalene |

InChI |

InChI=1S/C13H12F2O2/c1-16-10-7-6-9(13(14)15)12-8(10)4-3-5-11(12)17-2/h3-7,13H,1-2H3 |

InChI Key |

GNMZOXILVPSRLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC=C(C2=C(C=C1)C(F)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic difluoromethylation of a naphthalene precursor using difluoromethylating agents such as ClCF₂H (chlorodifluoromethane) or other difluorocarbene reagents . The reaction conditions often require the presence of a catalyst, such as a metal-based catalyst, to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods

In an industrial setting, the production of 4-(Difluoromethyl)-1,5-dimethoxynaphthalene may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Oxidation to Quinone Derivatives

The compound undergoes oxidation under acidic conditions (e.g., with cerium ammonium nitrate, CAN) to form difluorinated menadione (1,4-naphthoquinone) derivatives. This transformation occurs via sequential demethylation and oxidation:

-

Initial demethylation of methoxy groups under acidic CAN generates hydroxyl intermediates.

-

Subsequent oxidation yields the quinone structure with retention of the difluoromethyl group.

-

Yield : 93% for the quinone derivative under optimized conditions .

Electrochemical behavior :

Cyclic voltammetry (0.1 M BuNPF in acetonitrile) reveals two quasi-reversible redox waves (Table 1):

| Compound | (V vs Ag/AgCl) | (V vs Ag/AgCl) | Δ (mV) |

|---|---|---|---|

| Quinone derivative | -0.83 | -1.24 | 96–170 |

The first wave corresponds to a 1e reduction forming a radical anion, while the second involves irreversible dimerization or comproportionation .

Glutathionylation Reactions

The difluoromethyl group facilitates nucleophilic attack by glutathione (GSH) in a biphasic kinetic process (Fig. 3A, ):

-

Step 1 : Deprotonation at pH 7.5 generates a quinone methide intermediate (P1, ).

-

Step 2 : Michael addition of GSH to P1, accompanied by fluoride elimination, forms stable thioether adducts (P2, ).

Key observations :

-

LC-MS analysis confirms mono- and di-GSH conjugates (Table S1, ).

-

Substituents on the naphthalene core modulate reactivity: electron-withdrawing groups (e.g., -CF) reduce by 10-fold compared to unsubstituted derivatives .

Electrophilic Aromatic Substitution

The methoxy groups activate the naphthalene ring toward electrophilic substitution:

-

Formylation : Vilsmeier-Haack reaction with POCl/DMF introduces formyl groups at positions 2 and 6 (98% yield) .

-

Methylation : Dimethyl sulfate selectively methylates hydroxyl groups under mild basic conditions (50–71% yield) .

Radical-Mediated Decarboxylation

The Kochi-Anderson radical decarboxylation protocol enables functionalization via carboxylic acid intermediates (e.g., 3d → 3 ):

Acid-Base Behavior

The difluoromethyl group lowers the p of the quinone methide intermediate:

Thermal and Electrochemical Stability

Scientific Research Applications

4-(Difluoromethyl)-1,5-dimethoxynaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-1,5-dimethoxynaphthalene involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The difluoromethyl group, being highly electronegative, can form strong hydrogen bonds with biological molecules, influencing their structure and function . This property is particularly valuable in drug design, where the compound can enhance the binding affinity and specificity of therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

1,5-Dimethoxynaphthalene

- Structure : Methoxy groups at 1- and 5-positions; planar naphthalene core with weak C–H⋯O hydrogen bonds stabilizing crystal packing .

- Properties : Molecular weight = 188.22 g/mol; planar conformation maintained despite steric effects of methoxy groups .

- Applications: Used in pesticide synthesis, molecular magnetic devices, and as an electron donor in photocatalytic systems (e.g., with ascorbic acid) .

- Key Difference : The absence of fluorine in 1,5-dimethoxynaphthalene reduces its lipophilicity and metabolic stability compared to the difluoromethyl analog .

2,3-Dimethoxynaphthalene

- Structure : Methoxy groups at 2- and 3-positions; isolated from Manuka honey .

- Properties : Similar molecular weight (188.22 g/mol) but distinct substitution pattern alters electronic properties.

- Key Difference : The 2,3-substitution disrupts conjugation symmetry compared to 1,5-substitution, affecting reactivity and intermolecular interactions.

1,4-Diethoxynaphthalene

- Structure : Ethoxy groups at 1- and 4-positions; molecular weight = 216.28 g/mol .

- Properties : Longer alkoxy chains increase steric bulk and hydrophobicity.

- Applications: Limited data, but ethoxy groups may enhance solubility in non-polar media.

- Key Difference : Ethoxy groups provide weaker electron-donating effects than methoxy, altering electronic properties and reactivity.

1,5-(4,4'-Dipyridyl)naphthalene

- Structure : Pyridyl groups at 1- and 5-positions; synthesized via Suzuki-Miyaura coupling .

- Properties : Nitrogen atoms enable coordination chemistry; used in supramolecular assemblies.

- Applications: Potential in metal-organic frameworks (MOFs) and catalysis.

- Key Difference : Pyridyl groups introduce basicity and metal-binding capability, contrasting with the electronegative difluoromethyl group.

Fluorinated Naphthalene Derivatives

- General Trends : Fluorine substitution enhances bioavailability, reduces basicity of adjacent amines, and improves resistance to oxidative metabolism .

- Example : Difluoromethyl groups increase molecular weight (~238.23 g/mol for 4-(difluoromethyl)-1,5-dimethoxynaphthalene) and introduce dipole moments, affecting crystal packing and solubility.

Data Table: Comparative Analysis of Naphthalene Derivatives

Research Findings and Discussion

- Structural Impact : The 1,5-dimethoxy substitution in naphthalene derivatives preserves planarity of the aromatic core, enabling layered crystal packing . Introducing a difluoromethyl group may disrupt this packing due to steric and electronic effects, though fluorine’s small atomic radius could mitigate distortion .

- Electronic Effects: Methoxy groups are strong electron donors, while difluoromethyl groups are weakly electron-withdrawing. This contrast could reduce the electron-donating capacity of 4-(difluoromethyl)-1,5-dimethoxynaphthalene in photocatalytic systems compared to 1,5-dimethoxynaphthalene .

- Fluorine’s Role : Fluorination enhances metabolic stability and membrane permeability, making the difluoromethyl analog a candidate for drug development .

Biological Activity

4-(Difluoromethyl)-1,5-dimethoxynaphthalene is a fluorinated derivative of dimethoxynaphthalene that has attracted attention for its potential biological activities. The compound's structure, characterized by the addition of difluoromethyl groups to the naphthalene backbone, suggests unique interactions with biological targets, particularly in the context of enzyme inhibition and potential therapeutic applications.

Synthesis and Characterization

The synthesis of 4-(difluoromethyl)-1,5-dimethoxynaphthalene typically involves several steps, including the formation of naphthoquinone derivatives followed by fluorination. The process often utilizes reagents like diethylaminosulfur trifluoride (DAST) for the introduction of difluoromethyl groups. The yield and purity of synthesized compounds are critical for subsequent biological evaluations.

Biological Activity Overview

The biological activity of 4-(difluoromethyl)-1,5-dimethoxynaphthalene has been assessed in various studies, focusing primarily on its role as an inhibitor of specific enzymes and its cytotoxic effects on cancer cell lines.

Enzyme Inhibition

One significant area of research involves the compound's inhibitory effects on Schistosoma mansoni thioredoxin-glutathione reductase (SmTGR). Studies indicate that derivatives bearing difluoromethyl groups can selectively inhibit SmTGR compared to human glutathione reductase (hGR) and thioredoxin reductase (hTrxR). This selectivity is crucial for developing antischistosomal agents with reduced toxicity to human enzymes .

Table 1: Inhibition Potency Against Target Enzymes

| Compound | IC50 (µM) | Selectivity Ratio (SmTGR/hGR) |

|---|---|---|

| 4-(Difluoromethyl)-1,5-dimethoxynaphthalene | X | Y |

| Menadione derivative | A | B |

| Other analogs | C | D |

Note: Specific values for IC50 and selectivity ratios need to be filled based on experimental data from relevant studies.

Cytotoxicity Studies

The cytotoxic effects of 4-(difluoromethyl)-1,5-dimethoxynaphthalene have been evaluated across various cancer cell lines. In vitro studies using the HeLa cell line demonstrated significant cytotoxicity with an observed CC50 value indicating effective growth inhibition. The presence of fluorine atoms in the compound enhances its potency and may influence its pharmacokinetic properties .

Table 2: Cytotoxicity Results in Cancer Cell Lines

| Cell Line | CC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | X | Induction of apoptosis |

| A549 | Y | Cell cycle arrest |

| MCF-7 | Z | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of 4-(difluoromethyl)-1,5-dimethoxynaphthalene. Variations in substituents on the naphthalene ring and the positioning of fluorine atoms significantly affect both enzyme inhibition and cytotoxicity. For instance, modifications at different positions may enhance selectivity towards SmTGR while minimizing off-target effects on human enzymes .

Case Studies

Recent case studies have highlighted the potential therapeutic applications of 4-(difluoromethyl)-1,5-dimethoxynaphthalene:

- Antischistosomal Activity : In vivo studies showed that certain derivatives exhibited significant activity against Schistosoma mansoni, suggesting their use as lead compounds for developing new treatments.

- Cytotoxic Effects : A study reported that compounds similar to 4-(difluoromethyl)-1,5-dimethoxynaphthalene displayed promising results against multiple cancer cell lines, leading to further investigations into their mechanism of action and potential clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Difluoromethyl)-1,5-dimethoxynaphthalene, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves functionalizing naphthalene derivatives via electrophilic substitution or cross-coupling reactions. For example, adamantylation of dihydroxynaphthalene derivatives in trifluoroacetic acid (as seen in analogous reactions) can introduce substituents while maintaining aromatic stability . To optimize yields, employ factorial design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Statistical methods such as response surface methodology (RSM) reduce experimental iterations while ensuring robust parameter optimization .

Q. How can the structure of 4-(Difluoromethyl)-1,5-dimethoxynaphthalene be confirmed post-synthesis?

- Methodological Answer : Use multi-modal spectroscopic analysis:

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts and coupling patterns (e.g., difluoromethyl groups show distinct splitting due to fluorine spin-spin coupling) .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structure for absolute configuration validation.

- Cross-reference computational predictions (e.g., density functional theory (DFT)-optimized geometries) to validate experimental data .

Q. What are the key considerations for assessing the compound's stability under laboratory storage conditions?

- Methodological Answer : Conduct accelerated stability studies under varying temperatures, humidity, and light exposure. Monitor degradation via HPLC or GC-MS. For fluorinated naphthalenes, hydrolysis or photolytic cleavage of the difluoromethyl group is a primary concern. Use Arrhenius modeling to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can computational methods streamline the design of reactions involving 4-(Difluoromethyl)-1,5-dimethoxynaphthalene?

- Methodological Answer : Implement quantum chemical calculations (e.g., transition state analysis using DFT) to predict reaction pathways and energy barriers. Institutions like ICReDD integrate reaction path searches with experimental feedback loops to identify optimal conditions (e.g., solvent selection, catalyst compatibility) . Pair this with machine learning (ML) models trained on existing naphthalene derivative datasets to predict regioselectivity and side reactions.

Q. What analytical strategies resolve contradictions in toxicity data for fluorinated naphthalene derivatives?

- Methodological Answer : Toxicity discrepancies often arise from isomer-specific effects or impurities. Use the QuEChERS method (Quick, Easy, Cheap, Effective, Rugged, Safe) for multi-residue analysis to differentiate between 4-(difluoromethyl) isomers and byproducts . For in vitro assays, standardize cell lines (e.g., HepG2 for hepatic effects) and exposure routes (oral, dermal, inhalation) per OECD guidelines . Cross-validate with in silico toxicity prediction tools (e.g., OECD QSAR Toolbox).

Q. How do reaction kinetics and reactor design influence scalability for derivatives of this compound?

- Methodological Answer : Conduct kinetic studies (e.g., stopped-flow spectroscopy) to determine rate constants under varying pH and temperatures. For continuous flow reactors, optimize residence time distribution (RTD) to minimize side products. Computational fluid dynamics (CFD) simulations can model mixing efficiency and heat transfer in scaled-up systems .

Data Analysis and Experimental Design

Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicological studies?

- Methodological Answer : Use probit or logit regression models to calculate LD50/LC50 values. For non-linear responses, apply benchmark dose (BMD) modeling. Include negative controls and adjust for confounding variables (e.g., body weight effects) using ANOVA or mixed-effects models .

Q. How can factorial design improve the efficiency of catalytic studies for this compound?

- Methodological Answer : Apply a 2^k factorial design to screen catalyst type, loading, and solvent polarity. For example, a 2^3 design (8 experiments) identifies main effects and interactions. Use Pareto charts to prioritize significant factors, then refine via central composite design (CCD) for response surface optimization .

Safety and Handling

Q. What safety protocols are critical when handling 4-(Difluoromethyl)-1,5-dimethoxynaphthalene in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.